1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine
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Overview
Description
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine is a heterocyclic compound that features a unique structure combining a pyrrolo[1,2-b]pyrazole ring with a cyclopentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine typically involves the formation of the pyrrolo[1,2-b]pyrazole core followed by the introduction of the cyclopentane ring. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine and intramolecular cyclization yields the desired pyrrolo[1,2-b]pyrazole structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce fully saturated analogs.
Scientific Research Applications
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting the transforming growth factor-beta (TGF-beta) type I receptor kinase domain.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the TGF-beta type I receptor kinase domain, thereby inhibiting its activity . This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: This compound shares the core pyrrolo[1,2-b]pyrazole structure but lacks the cyclopentane ring.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another similar compound with a triazole ring instead of the pyrazole ring.
Uniqueness
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H17N3/c12-11(5-1-2-6-11)10-8-9-4-3-7-14(9)13-10/h8H,1-7,12H2 |
InChI Key |
YYRJTSUQWWBBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NN3CCCC3=C2)N |
Origin of Product |
United States |
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